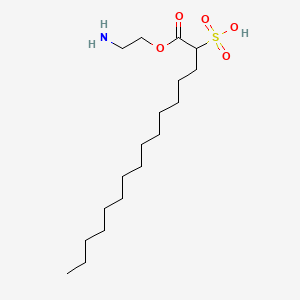
1-(2-Aminoethyl) 2-sulfohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl) 2-sulfohexadecanoate: is a synthetic organic compound that features both an amino group and a sulfonic acid group attached to a hexadecanoate backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl) 2-sulfohexadecanoate typically involves the following steps:
Starting Materials: The synthesis begins with hexadecanoic acid, which is then converted into its sulfonic acid derivative.
Aminoethylation: The sulfonic acid derivative is then reacted with 2-aminoethanol under controlled conditions to introduce the aminoethyl group.
The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial for achieving high efficiency and product quality.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl) 2-sulfohexadecanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the sulfonic acid group can produce sulfonates.
科学的研究の応用
1-(2-Aminoethyl) 2-sulfohexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Aminoethyl) 2-sulfohexadecanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the sulfonic acid group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Aminoethyl)imidazolidin-2-one
- 1-(2-Aminoethyl)piperazine
- S-(2-Aminoethyl)-L-cysteine
Uniqueness
1-(2-Aminoethyl) 2-sulfohexadecanoate is unique due to its combination of an amino group and a sulfonic acid group on a hexadecanoate backbone. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
59997-74-9 |
|---|---|
分子式 |
C18H37NO5S |
分子量 |
379.6 g/mol |
IUPAC名 |
1-(2-aminoethoxy)-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C18H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(25(21,22)23)18(20)24-16-15-19/h17H,2-16,19H2,1H3,(H,21,22,23) |
InChIキー |
STLXFPCGXYWBTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OCCN)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
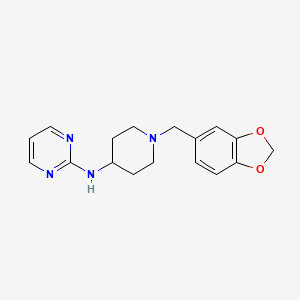
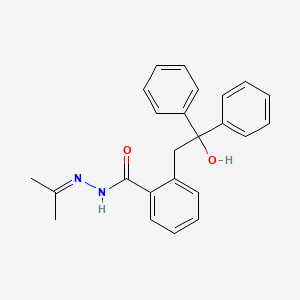
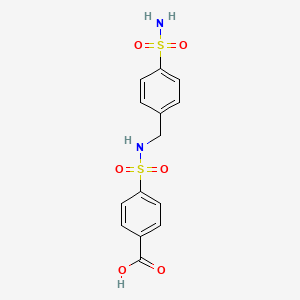
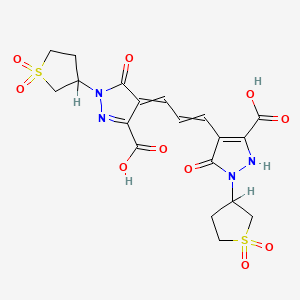

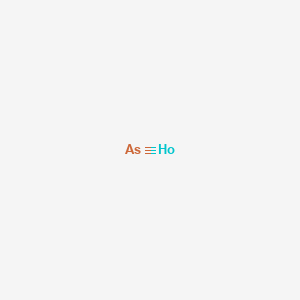

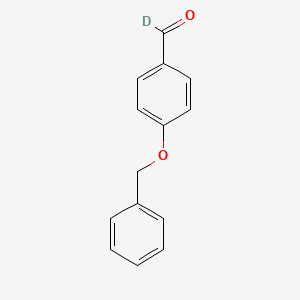
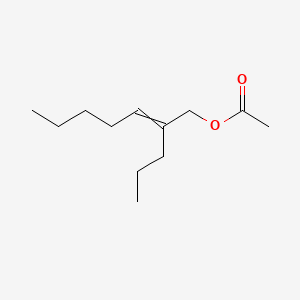



![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
